molecular formula C10H16Cl3N3O B13124896 (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride

(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride

Katalognummer: B13124896
Molekulargewicht: 300.6 g/mol
InChI-Schlüssel: WGPKCKGZBFXLKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride is a chemical compound that features a pyridine ring substituted with a chloro group and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.

    Formation of the Methanol Group: The methanol group is introduced through reduction reactions, typically using reducing agents like sodium borohydride.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: The corresponding hydrogen-substituted compound.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyridine ring structure but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.

Uniqueness

(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H16Cl3N3O

Molekulargewicht

300.6 g/mol

IUPAC-Name

(5-chloro-6-piperazin-1-ylpyridin-3-yl)methanol;dihydrochloride

InChI

InChI=1S/C10H14ClN3O.2ClH/c11-9-5-8(7-15)6-13-10(9)14-3-1-12-2-4-14;;/h5-6,12,15H,1-4,7H2;2*1H

InChI-Schlüssel

WGPKCKGZBFXLKK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=N2)CO)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.